3-(2-Hydroxyethyl)-2-methylbenzofuran
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
37113-58-9 |
|---|---|
Molecular Formula |
C11H12O2 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
2-(2-methyl-1-benzofuran-3-yl)ethanol |
InChI |
InChI=1S/C11H12O2/c1-8-9(6-7-12)10-4-2-3-5-11(10)13-8/h2-5,12H,6-7H2,1H3 |
InChI Key |
TWMBISOKARFCAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2O1)CCO |
Origin of Product |
United States |
Creation of a Stereocenter on the Side Chain
A common strategy to introduce chirality is through modification of the side chain. For example, the terminal hydroxyl group can be oxidized to a ketone, forming 1-(2-methylbenzofuran-3-yl)ethan-1-one. The subsequent reduction of this ketone can generate a new stereocenter. Controlling the stereochemical outcome of this reduction is a key challenge.
Diastereoselective Reduction: If the molecule already contained a chiral center, the reduction would be diastereoselective, influenced by the existing stereochemistry (substrate control).
Enantioselective Reduction: For an achiral precursor, an enantioselective reduction can be achieved using chiral reducing agents (e.g., those derived from chiral auxiliaries) or through asymmetric catalysis, employing a catalyst with chiral ligands. This would yield a non-racemic mixture of the two possible alcohol enantiomers.
Creation of Stereocenters on the Furan Ring
While less common, reactions that saturate the 2,3-double bond of the furan (B31954) ring can generate two new stereocenters at the C2 and C3 positions. For example, catalytic hydrogenation or dihydroxylation of the furan ring would lead to 2,3-dihydrobenzofuran (B1216630) derivatives. The relative stereochemistry of the substituents at C2 and C3 (syn or anti) would depend on the reaction mechanism and reagents used. Enantioselective methods, such as asymmetric hydrogenation or dihydroxylation, could be employed to favor the formation of a specific enantiomer. nih.govacs.orgresearchgate.net
Interactive Data Table 3: Potential Stereoselective Derivatizations
| Reaction Type | Target | Outcome | Method of Control |
| Asymmetric Reduction | Side-chain ketone | Chiral secondary alcohol | Chiral catalysts (e.g., Ru-BINAP) or chiral reducing agents |
| Asymmetric Dihydroxylation | Furan C2=C3 double bond | Chiral diol | Chiral osmium catalysts (Sharpless dihydroxylation) |
| Catalytic Hydrogenation | Furan C2=C3 double bond | cis-dihydrobenzofuran | Heterogeneous catalysts (e.g., Pd/C) leading to syn-addition |
The strategic control of regioselectivity and stereoselectivity is fundamental to the successful synthesis of specific derivatives of 3-(2-Hydroxyethyl)-2-methylbenzofuran, enabling the precise tailoring of its molecular architecture for various applications.
Advanced Structural Characterization and Spectroscopic Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the precise molecular structure of 3-(2-Hydroxyethyl)-2-methylbenzofuran. Through a combination of one-dimensional and two-dimensional experiments, the connectivity of all proton and carbon atoms can be mapped out. researchgate.netresearchgate.net
The ¹H NMR spectrum provides information on the chemical environment and neighboring protons for each hydrogen atom in the molecule. The aromatic protons on the benzofuran (B130515) ring typically appear in the downfield region (δ 7.0-7.6 ppm). The protons of the ethyl side chain (the methylene (B1212753) groups) and the methyl group at the 2-position will resonate in the upfield region. The hydroxyl proton often appears as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.
The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The spectrum will show distinct signals for the aromatic carbons, the carbons of the furan (B31954) ring, the ethyl side chain carbons, and the methyl carbon. The chemical shifts are indicative of the carbon's hybridization and its bonding environment. For instance, the carbons of the benzene (B151609) ring are typically found between δ 110-160 ppm, while the aliphatic carbons of the ethyl and methyl groups appear at higher field (δ 10-65 ppm). st-andrews.ac.uk
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Note: These are predicted values based on typical shifts for benzofuran derivatives and may vary slightly from experimental data.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Methyl (at C2) | ~2.4 | ~14 |
| Methylene (-CH₂-CH₂OH) | ~2.9 (t) | ~29 |
| Methylene (-CH₂-OH) | ~3.8 (t) | ~61 |
| Aromatic H (H4, H5, H6, H7) | 7.1 - 7.5 (m) | - |
| Aromatic/Furan C (C2) | - | ~154 |
| Aromatic/Furan C (C3) | - | ~115 |
| Aromatic/Furan C (C3a) | - | ~129 |
| Aromatic/Furan C (C4) | - | ~124 |
| Aromatic/Furan C (C5) | - | ~122 |
| Aromatic/Furan C (C6) | - | ~120 |
| Aromatic/Furan C (C7) | - | ~111 |
| Aromatic/Furan C (C7a) | - | ~155 |
Abbreviations: t = triplet, m = multiplet
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the proton and carbon signals and confirming the molecular structure. researchgate.netresearchgate.net
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between the adjacent methylene protons of the hydroxyethyl (B10761427) side chain. It would also reveal couplings between the aromatic protons on the benzene ring, helping to assign their specific positions. researchgate.net
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to (one-bond ¹H-¹³C correlation). youtube.com This allows for the direct assignment of a carbon's chemical shift based on its attached proton's signal. For example, the proton signal at ~3.8 ppm would correlate with the carbon signal at ~61 ppm, confirming the -CH₂-OH group. sdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). sdsu.eduyoutube.com HMBC is crucial for connecting the different fragments of the molecule. Key correlations would include the signal from the methyl protons (~2.4 ppm) to the C2 (~154 ppm) and C3 (~115 ppm) carbons of the furan ring. Additionally, correlations from the methylene protons of the ethyl side chain to C3 would firmly establish the attachment of the side chain to the benzofuran core. researchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. researchgate.net
High-Resolution Mass Spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound (C₁₁H₁₂O₂), as the measured exact mass can be matched to a unique atomic composition. The calculated exact mass for this compound is 176.08373 Da.
Tandem Mass Spectrometry (MS/MS) involves the isolation of the molecular ion, followed by its fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide valuable information about the molecule's structure. nih.govgre.ac.uk The fragmentation of benzofuran derivatives often involves characteristic losses and rearrangements. researchgate.netresearchgate.net
For this compound, the protonated molecule [M+H]⁺ would have an m/z of approximately 177. A primary fragmentation pathway would likely be the loss of a water molecule (H₂O, 18 Da) from the hydroxyethyl side chain, leading to a significant fragment ion at m/z 159. Another common fragmentation would be the cleavage of the C-C bond in the ethyl side chain, potentially leading to the loss of a CH₂OH radical (31 Da) or ethylene (B1197577) oxide (44 Da), resulting in ions at m/z 145 or 131, respectively. The fragment at m/z 131 could correspond to a stable methylbenzofuranylmethyl cation. researchgate.net
Table 2: Predicted Key Fragment Ions in the MS/MS Spectrum of this compound
| m/z (Mass/Charge) | Proposed Fragment Structure/Loss |
| 177 | [M+H]⁺ (Protonated Molecule) |
| 159 | [M+H - H₂O]⁺ |
| 145 | [M+H - CH₂OH]⁺ |
| 131 | [M+H - C₂H₄O]⁺ |
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, provide information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. acs.orgkurouskilab.com
Infrared (IR) Spectroscopy: The IR spectrum of this compound would display several key absorption bands. A broad and prominent band would be observed in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the aromatic ring and the aliphatic methyl and methylene groups would appear around 2850-3100 cm⁻¹. The C=C stretching vibrations of the aromatic ring are expected in the 1450-1600 cm⁻¹ region. The C-O stretching vibration of the furan ether and the alcohol would likely be found in the 1050-1250 cm⁻¹ range. researchgate.net
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. Aromatic ring vibrations often give strong signals in Raman spectra. The symmetric stretching of the C=C bonds in the benzene ring would be a prominent feature. Aliphatic C-H stretching and bending modes would also be observable.
Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |
| O-H Stretch (alcohol) | 3200 - 3600 (broad) | IR |
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman |
| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |
| C-O Stretch (ether, alcohol) | 1050 - 1250 | IR |
Characterization of Functional Groups
The structural identity of this compound is defined by its key functional groups: the benzofuran ring system, the 2-methyl substituent, and the 3-(2-hydroxyethyl) side chain. Spectroscopic methods like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for confirming the presence and electronic environment of these groups.
Infrared (IR) Spectroscopy : The IR spectrum is expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the primary alcohol group. C-H stretching vibrations for the aromatic ring and the aliphatic ethyl and methyl groups would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C stretching vibrations of the aromatic benzene and furan rings are expected in the 1450-1600 cm⁻¹ region. A strong band corresponding to the C-O stretching of the primary alcohol should be observable around 1050 cm⁻¹, while the aryl-ether C-O stretch of the furan ring would appear near 1250 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy :
¹H NMR : The proton NMR spectrum would provide detailed information. The aromatic protons on the benzene ring would appear as multiplets in the δ 7.0-7.6 ppm range. The methyl protons (at C-2) would likely be a singlet around δ 2.4 ppm. The two methylene groups of the hydroxyethyl side chain (-CH₂-CH₂-OH) would present as two distinct triplets, with the methylene group attached to the benzofuran ring (C-3) appearing further downfield (around δ 2.9 ppm) than the methylene group attached to the hydroxyl group (around δ 3.9 ppm). The hydroxyl proton would appear as a broad singlet whose chemical shift is dependent on concentration and solvent.
¹³C NMR : The carbon NMR spectrum would confirm the carbon skeleton. The spectrum would show distinct signals for the aromatic carbons (typically δ 110-155 ppm), the methyl carbon (around δ 15-20 ppm), and the two aliphatic carbons of the ethyl side chain (around δ 30 and δ 60 ppm).
Below is a table summarizing the expected spectroscopic data.
| Technique | Functional Group | Expected Observation |
| IR Spectroscopy | Hydroxyl (-OH) | Broad peak at 3200-3600 cm⁻¹ |
| Aromatic C-H | Peaks at 3000-3100 cm⁻¹ | |
| Aliphatic C-H | Peaks at 2850-2960 cm⁻¹ | |
| Aromatic C=C | Peaks at 1450-1600 cm⁻¹ | |
| Alcohol C-O | Strong peak around 1050 cm⁻¹ | |
| ¹H NMR | Aromatic Protons | Multiplets at δ 7.0-7.6 ppm |
| Methyl Protons | Singlet around δ 2.4 ppm | |
| Ethyl Protons (-CH₂-Ar) | Triplet around δ 2.9 ppm | |
| Ethyl Protons (-CH₂-OH) | Triplet around δ 3.9 ppm | |
| ¹³C NMR | Aromatic Carbons | Peaks at δ 110-155 ppm |
| Methyl Carbon | Peak around δ 15-20 ppm | |
| Ethyl Carbons | Peaks around δ 30 & 60 ppm |
Conformational Insights
The conformational flexibility of this compound is primarily associated with the rotation around the C-C single bonds of the hydroxyethyl side chain. The orientation of the hydroxyl group relative to the benzofuran ring system can be influenced by intramolecular hydrogen bonding and steric effects. Computational chemistry methods could be employed to model the stable conformers and determine the energy barriers for rotation, providing insight into the molecule's preferred three-dimensional shape in different environments.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) for Electronic Transitions
The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within the benzofuran chromophore. Benzofuran itself typically exhibits strong absorption bands corresponding to π → π* transitions. The presence of the methyl and hydroxyethyl substituents are auxochromes that can cause small shifts (typically bathochromic, to longer wavelengths) in the absorption maxima (λmax) compared to the unsubstituted parent molecule. One would anticipate absorption maxima in the UV region, likely between 240 and 280 nm.
X-ray Diffraction for Single Crystal Structural Determination
As of this writing, a single-crystal X-ray diffraction study for this compound has not been reported in the scientific literature. Such a study, if performed, would provide the most definitive structural information.
An X-ray crystallographic analysis would precisely determine all bond lengths, bond angles, and torsion angles within the molecule. It would confirm the planarity of the benzofuran ring system and provide exact geometric details of the methyl and hydroxyethyl substituents. This data is invaluable for validating theoretical models and understanding the molecule's fundamental structure.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT, Ab Initio Methods)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in predicting the molecular properties of 3-(2-Hydroxyethyl)-2-methylbenzofuran. wavefun.comresearchgate.net These methods provide a robust framework for understanding the molecule's electronic structure and energetics. wavefun.com
The initial step in most quantum chemical studies involves geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. researchgate.netmdpi.comarxiv.orgwayne.edu For this compound, methods like DFT with a suitable basis set, such as B3LYP/6-311G(d,p), are employed to calculate the optimized geometry. bhu.ac.inphyschemres.org This process yields crucial data on bond lengths, bond angles, and dihedral angles, defining the molecule's precise structure. The resulting energetic profile provides information about the molecule's stability.
Table 1: Representative Optimized Geometric Parameters for a Benzofuran (B130515) Derivative (Illustrative)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
|---|---|---|---|
| C-C (aromatic) | 1.39 - 1.41 | 118 - 121 | ~0 |
| C-O (furan) | 1.36 - 1.38 | 105 - 108 | ~0 |
| C-C (ethyl) | 1.53 - 1.54 | 109 - 112 | Varied |
| C-O (hydroxyl) | 1.42 - 1.43 | 108 - 110 | Varied |
Note: This table is illustrative of typical values for similar structures and not specific experimental or calculated data for this compound.
Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. nih.govyoutube.comwikipedia.orglibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.govlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.govmdpi.comnih.gov A smaller gap suggests higher reactivity. mdpi.comajchem-a.com For this compound, the distribution of these orbitals would likely show the HOMO localized on the electron-rich benzofuran ring system, while the LUMO may be distributed over the same ring, indicating the primary sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net
Table 2: Illustrative Frontier Molecular Orbital Energies for a Benzofuran Derivative
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap (ΔE) | 5.3 |
Note: These are representative values. Actual calculated energies depend on the level of theory and basis set used.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. uni-muenchen.deresearchgate.netresearchgate.netcore.ac.uk The MEP map displays regions of varying electrostatic potential, typically color-coded where red indicates negative potential (electron-rich areas, susceptible to electrophilic attack) and blue indicates positive potential (electron-deficient areas, susceptible to nucleophilic attack). nih.gov For this compound, the MEP surface would likely show negative potential around the oxygen atom of the hydroxyl group and the furan (B31954) oxygen, highlighting these as potential sites for hydrogen bonding and electrophilic interactions. Positive potential might be observed around the hydrogen atoms. bhu.ac.in
Computational methods can accurately predict various spectroscopic parameters. researchgate.netmpg.de Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can aid in the interpretation of experimental spectra. Similarly, the calculation of vibrational frequencies can help in assigning the peaks observed in Infrared (IR) and Raman spectra. Time-Dependent DFT (TD-DFT) calculations are used to predict the electronic absorption spectra (UV-Vis), providing insights into the electronic transitions occurring within the molecule. researchgate.net
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions
While quantum chemical calculations typically focus on static, isolated molecules, Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. arxiv.orgarxiv.orgnih.govrsc.orgsemanticscholar.org By simulating the movements of atoms and molecules, MD can offer insights into the conformational flexibility of the 2-hydroxyethyl side chain of this compound. Furthermore, MD simulations can be used to study its interactions with other molecules, such as solvents or biological macromolecules, providing a more realistic picture of its behavior in a complex environment.
Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Attributes
Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that seeks to establish a mathematical correlation between the chemical structure of a compound and its physicochemical properties. researchgate.net This approach is pivotal in modern chemistry, as it allows for the prediction of a molecule's properties even before its synthesis, thereby saving significant time and resources. nih.gov The fundamental principle of QSPR is that the structural and electronic features of a molecule, encoded in numerical values known as molecular descriptors, determine its macroscopic properties. wiley.com
The development of a robust QSPR model involves several key stages: the careful selection of a dataset of compounds with known properties, the calculation of a wide array of molecular descriptors for each compound, the construction of a mathematical model using statistical methods to relate the descriptors to the property of interest, and rigorous validation to ensure the model's predictive power. researchgate.net
While specific QSPR studies exclusively focused on this compound are not extensively documented in publicly available literature, the methodology has been successfully applied to the broader class of benzofuran and furan derivatives. researchgate.netdigitaloceanspaces.com These studies provide a strong foundation for predicting the chemical attributes of this compound. Research on related heterocyclic compounds has utilized QSPR to predict a variety of properties, including physicochemical characteristics like boiling points, partition coefficients (log P), and aqueous solubility, as well as properties linked to biological activity. derpharmachemica.comsemanticscholar.org
For benzofuran derivatives, QSPR models often incorporate a combination of descriptor types to capture the nuances of the molecular structure. As illustrated in the table below, these descriptors can be categorized based on the dimensionality of the molecular representation they are derived from.
Table 1: Common Molecular Descriptor Categories in QSPR/QSAR Studies
| Descriptor Category | Description | Examples |
|---|---|---|
| Constitutional (0D/1D) | Based on the molecular formula and atom counts. | Molecular Weight, Atom Count, Bond Count |
| Topological (2D) | Describe the connectivity and branching of atoms. | Wiener Index, Kier & Hall Connectivity Indices |
| Geometrical (3D) | Based on the 3D coordinates of the atoms. | Molecular Surface Area, Molecular Volume, Radius of Gyration |
| Quantum-Chemical | Derived from quantum mechanical calculations. | HOMO/LUMO Energies, Dipole Moment, Atomic Charges |
| Physicochemical | Relate to specific physical or chemical properties. | LogP (Octanol-Water Partition Coefficient), Molar Refractivity |
A hypothetical QSPR study for this compound would involve building a model from a training set of structurally similar benzofurans. For instance, a model to predict the octanol-water partition coefficient (log P), a key indicator of a compound's lipophilicity, could be developed. The table below provides an illustrative example of data that would be used in such a model.
Table 2: Illustrative Data for a Hypothetical QSPR Model Predicting log P for Benzofuran Derivatives This table is a hypothetical representation to illustrate the QSPR concept.
| Compound | Structure | Experimental log P | Predicted log P (Hypothetical) |
|---|---|---|---|
| 2-Methylbenzofuran | 2.65 | 2.68 | |
| Benzofuran | 2.13 | 2.15 | |
| This compound | (Unknown) | 2.35 | |
| 2,3-Dimethylbenzofuran | 3.01 | 2.99 |
Quantum-chemical descriptors are particularly powerful in modeling the properties of heterocyclic compounds like benzofurans. physchemres.org Parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) can provide insights into a molecule's reactivity and electronic properties. digitaloceanspaces.com For example, a QSPR model built for a series of furan derivatives to predict their corrosion inhibition efficiency successfully used descriptors like EHOMO, ELUMO, and dipole moment, calculated via Density Functional Theory (DFT). digitaloceanspaces.com Such an approach could be readily adapted to predict the electronic attributes and potential reactivity of this compound.
The reliability of any QSPR model is determined through a rigorous validation process. acs.org This involves both internal validation (e.g., cross-validation) and external validation using an independent test set of compounds. nih.gov The statistical quality of the model is assessed using several metrics, which are summarized in the following table. A well-validated model should exhibit high values for metrics like R² and Q², and low values for error metrics like RMSE. researchgate.net
Table 3: Key Statistical Metrics for QSPR Model Validation
| Metric | Name | Description | Ideal Value |
|---|---|---|---|
| R² | Coefficient of Determination | Represents the proportion of the variance in the dependent variable that is predictable from the independent variables (descriptors). | Close to 1 |
| Q² | Cross-validated R² | An internal validation metric that assesses the model's predictive power by systematically leaving out samples during training. | Close to 1 |
| R²adj | Adjusted R² | A modification of R² that adjusts for the number of predictors in the model; useful for comparing models with different numbers of descriptors. | Close to 1 |
| RMSE | Root Mean Square Error | Measures the standard deviation of the prediction errors (residuals). | Close to 0 |
| R²pred | Predictive R² for External Set | Measures how well the model predicts the responses for a new (external) set of observations. | Close to 1 |
Chemical Reactivity and Derivatization Approaches
Functional Group Transformations of the 2-Hydroxyethyl Moiety
The primary alcohol of the 2-hydroxyethyl group is a prime site for a variety of well-established functional group interconversions.
The primary alcohol can be readily oxidized to afford either the corresponding aldehyde, (2-methylbenzofuran-3-yl)acetaldehyde, or the carboxylic acid, (2-methylbenzofuran-3-yl)acetic acid. The choice of oxidizing agent and reaction conditions dictates the final product. Milder reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane would favor the formation of the aldehyde, while stronger oxidants like potassium permanganate (B83412) (KMnO4) or chromic acid would lead to the carboxylic acid.
Biomimetic oxidation studies on the benzofuran (B130515) nucleus itself, using models of cytochrome P450 enzymes, have shown that the primary reaction is often the formation of epoxides at the 2,3-double bond, which can then undergo further rearrangements or ring-opening. mdpi.com While this applies to the core, the side-chain alcohol's reactivity towards standard oxidation is a more predictable pathway for derivatization.
Reduction of the 2-hydroxyethyl moiety is not a common transformation as it is already in a reduced state. However, the benzofuran ring itself can be reduced. For instance, palladium-catalyzed hydrogenation of 3-substituted-2-phenylbenzo[b]furans can yield the corresponding 2,3-dihydrobenzo[b]furans. researchgate.net
Table 1: Potential Oxidation Reactions of the 2-Hydroxyethyl Moiety
| Starting Material | Reagent | Product |
|---|---|---|
| 3-(2-Hydroxyethyl)-2-methylbenzofuran | Pyridinium chlorochromate (PCC) | (2-methylbenzofuran-3-yl)acetaldehyde |
This table represents expected outcomes based on standard organic chemistry principles.
Standard protocols for ester and ether formation are applicable to the 2-hydroxyethyl group. Esterification can be achieved by reacting the alcohol with acyl chlorides or carboxylic acids under acidic conditions (Fischer esterification). This would yield a variety of ester derivatives with different chain lengths and functionalities.
Etherification can be performed, for example, through the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base like sodium hydride to form the alkoxide, which is then reacted with an alkyl halide to form the desired ether. This method allows for the introduction of a wide range of alkyl or aryl groups. cdc.gov
The hydroxyl group can be substituted with halogens to form haloalkyl derivatives. Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can convert the alcohol into the corresponding 2-(3-(2-chloroethyl)-2-methylbenzofuran) and 2-(3-(2-bromoethyl)-2-methylbenzofuran), respectively. These halogenated intermediates are valuable precursors for further nucleophilic substitution reactions.
These haloalkanes can then be used to synthesize various nitrogenous derivatives. For example, reaction with sodium azide (B81097) would produce the azido (B1232118) derivative, which can be subsequently reduced to the primary amine, 2-(2-methylbenzofuran-3-yl)ethan-1-amine. Alternatively, direct reaction with amines can lead to secondary or tertiary amine derivatives. Syntheses of novel benzofuran hybrids with piperazine, imidazole, and tetrazole backbones have been achieved through nucleophilic substitution reactions, highlighting the utility of this approach. mdpi.com
Electrophilic and Nucleophilic Aromatic Substitution on the Benzofuran Core
The benzofuran ring system is generally reactive towards electrophiles due to the electron-donating nature of the oxygen heteroatom. researchgate.net Electrophilic substitution on unsubstituted benzofuran preferentially occurs at the C2 position. echemi.comstackexchange.comquora.com However, in this compound, both the C2 and C3 positions of the furan (B31954) ring are already substituted. Therefore, electrophilic attack is directed to the benzene (B151609) ring.
The regioselectivity of substitution on the benzene portion is governed by the directing effects of the fused furan ring and the existing substituents. The oxygen of the furan ring acts as an activating, ortho-para-directing group. This would activate positions 4 and 6. The alkyl groups at positions 2 and 3 have a weak activating effect. Consequently, electrophilic substitution reactions like nitration, halogenation, or Friedel-Crafts acylation would be expected to occur primarily at the C4 and C6 positions of the benzofuran core. rsc.org
Nucleophilic aromatic substitution on the electron-rich benzofuran ring is generally difficult and requires the presence of strong electron-withdrawing groups on the ring or specific catalytic conditions. researchgate.net Nickel-catalyzed intramolecular nucleophilic additions have been reported for the synthesis of benzofuran derivatives, indicating that metal-catalyzed pathways can facilitate such transformations. thieme.deorganic-chemistry.org
Ring-Opening and Cycloaddition Reactions Involving the Furan Heterocycle
The furan ring within the benzofuran scaffold can undergo reactions that compromise its aromaticity, such as ring-opening and cycloaddition.
Ring-opening of benzofurans typically involves the cleavage of the C2–O bond and provides a route to valuable ortho-functionalized phenol (B47542) derivatives. researchgate.netresearchgate.netacs.org Several methods have been developed to achieve this transformation:
Transition Metal Catalysis : Nickel, rhodium, manganese, and copper catalysts have been successfully employed to catalyze the ring-opening of benzofurans with various reagents like silanes, organoaluminum, and organomanganese compounds. acs.orgkyoto-u.ac.jp
Reductive Cleavage : Treatment with alkali metals, such as lithium, can lead to the reductive cleavage of the C2–O bond to afford o-hydroxystyrene derivatives after workup. kyoto-u.ac.jp
Acid-Catalyzed Processes : In some cases, acid catalysis can induce a cascade process that incorporates a benzofuran ring-opening step. researchgate.net
Cycloaddition reactions offer a powerful tool for constructing more complex molecular architectures from the benzofuran core. The furan ring can participate as either the 2π or 4π component in cycloadditions.
[2+2] Cycloaddition : Reactions of enamines derived from benzofuran-3(2H)-ones with activated acetylenes, like dimethyl acetylenedicarboxylate (B1228247) (DMAD), can proceed via a [2+2] cycloaddition to form fused cyclobutene (B1205218) adducts. tandfonline.com
[4+2] Cycloaddition (Diels-Alder) : Benzofuran can act as a diene in Diels-Alder reactions, although its aromaticity can make it less reactive than simpler furans. Intramolecular Diels-Alder reactions of amidofurans tethered to a benzofuran ring have been explored as a strategy for synthesizing complex natural products like morphine. acs.org Benzofuran-derived azadienes (BDAs) have also been used as 4-atom synthons in [4+2] cycloadditions to construct fused aza-heterocycles. acs.org
Formation of Fused Heterocyclic Systems with the Benzofuran Scaffold
The benzofuran scaffold serves as an excellent starting point for the synthesis of polycyclic heterocyclic systems. This can be achieved by building additional rings onto the existing framework.
One prominent strategy involves the use of benzofuran-derived azadienes (BDAs) in cycloaddition reactions. These versatile intermediates can participate in various annulation reactions, such as [4+3] and [4+2] cycloadditions, to furnish benzofuro-fused azepines and pyridines, respectively. researchgate.netresearchgate.net
Another approach is through intramolecular cyclization reactions. For example, appropriately functionalized benzofurans, such as those with acyloxy sulfone moieties, can undergo intramolecular cyclization to generate fused furan ring systems. nih.gov This highlights the potential of using the existing benzofuran as a template to construct more elaborate, polycyclic structures with potential biological activity.
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| (2-methylbenzofuran-3-yl)acetaldehyde |
| (2-methylbenzofuran-3-yl)acetic acid |
| Pyridinium chlorochromate |
| Dess-Martin periodinane |
| Potassium permanganate |
| Chromic acid |
| 2,3-dihydrobenzo[b]furan |
| Sodium hydride |
| Thionyl chloride |
| Phosphorus tribromide |
| 2-(3-(2-chloroethyl)-2-methylbenzofuran) |
| 2-(3-(2-bromoethyl)-2-methylbenzofuran) |
| Sodium azide |
| 2-(2-methylbenzofuran-3-yl)ethan-1-amine |
| Piperazine |
| Imidazole |
| Tetrazole |
| o-hydroxystyrene |
| Dimethyl acetylenedicarboxylate |
| Morphine |
| Benzofuro[3,2-b]azepine |
Regioselectivity and Stereoselectivity Control in Derivatization Processes
The derivatization of this compound offers multiple avenues for structural modification, primarily centered on three reactive zones: the terminal hydroxyl group of the ethyl side chain, the furan ring, and the benzene ring. Controlling the outcome of these derivatization reactions requires a sophisticated understanding of regioselectivity and stereoselectivity. Regioselectivity pertains to the control over which position on the molecule a reaction occurs, while stereoselectivity involves controlling the formation of a specific stereoisomer.
Regioselectivity in Derivatization
Regioselectivity is a paramount consideration when modifying the benzofuran core, as multiple non-equivalent positions are available for reaction. The primary approaches to derivatization can be categorized by the targeted functional group or region of the molecule.
Applications of 3 2 Hydroxyethyl 2 Methylbenzofuran and Its Derivatives in Chemical Research
Utility as a Versatile Synthetic Intermediate for Complex Molecules
The 3-(2-hydroxyethyl)-2-methylbenzofuran framework is a valuable starting point for the synthesis of more complex molecules, including biologically active compounds and natural products. researchgate.netrsc.org The presence of the hydroxyethyl (B10761427) side chain at the C3 position and the methyl group at the C2 position offers multiple sites for chemical modification, allowing for the construction of diverse and intricate molecular architectures.
Researchers have utilized this scaffold to build larger molecules with potential therapeutic applications. For instance, the benzofuran (B130515) nucleus is a core component of many compounds with anticancer, anti-inflammatory, and antimicrobial properties. rsc.orgnih.gov The synthesis of such complex derivatives often involves the strategic modification of the side chains and the aromatic ring of the initial benzofuran structure.
The following table provides examples of complex molecules synthesized from benzofuran precursors, highlighting the diversity of structures that can be achieved.
| Starting Material/Scaffold | Synthetic Transformation | Resulting Complex Molecule/Derivative | Potential Application | Reference |
| 2-Arylbenzofuran | Multi-step synthesis | 2-Arylbenzofuran derivatives | Anti-Alzheimer's agents | nih.gov |
| Benzofuran-isatin | Conjugation via carbohydrazide (B1668358) linker | Benzofuran-isatin conjugates | Antiproliferative agents | nih.gov |
| 2-Benzylbenzofuran and Imidazole | Hybridization | Imidazole scaffold-based 2-benzylbenzofuran | Anticancer agents | nih.gov |
| 3-Methylbenzofuran | Diversity-oriented synthesis | Natural-product-like library | Chemical elicitors for plant resistance | nih.gov |
These examples underscore the importance of the benzofuran scaffold as a versatile intermediate in the synthesis of complex and biologically relevant molecules. The ability to introduce various functional groups and build upon the core structure makes it a cornerstone in the development of new chemical entities.
Development of Novel Chemical Scaffolds and Molecular Probes
The inherent structural features of this compound and its derivatives make them excellent candidates for the development of novel chemical scaffolds and molecular probes. The benzofuran core can be functionalized to create libraries of compounds for drug discovery and chemical biology research. latrobe.edu.aunih.gov
The development of benzofuran-based scaffolds has been particularly prominent in the search for new treatments for neurodegenerative diseases like Alzheimer's. nih.govacs.org The benzofuran ring is considered a valuable pharmacophore for the dual inhibition of acetylcholinesterase (AChE) and β-secretase (BACE-1), two key enzymes implicated in the pathology of the disease. acs.org For example, novel hybrids of benzofuran and azacyclic compounds have been designed and synthesized, with some derivatives showing potent inhibitory activity against these enzymes. acs.org
Furthermore, the fluorescent properties of certain benzofuran derivatives have been exploited in the design of molecular probes for biological imaging. nih.gov By modulating the electronic properties of the benzofuran ring through the introduction of donor and acceptor substituents, researchers can fine-tune the absorption and emission wavelengths of these probes. nih.gov These fluorescent probes can then be used to visualize biological processes and interactions within living cells. nih.gov
The table below summarizes the application of benzofuran derivatives in the development of new chemical scaffolds and probes.
| Benzofuran Derivative | Application | Key Features | Target/Use | Reference |
| 2-Arylbenzofuran derivatives | Neuroprotective agents | Butyrylcholinesterase inhibition, CB2 ligand activity | Alzheimer's disease | nih.gov |
| Benzofuran-azacyclic hybrids | Dual enzyme inhibitors | Inhibition of AChE and BACE-1 | Alzheimer's disease | acs.org |
| 2-(5-Formylbenzofuran-2-yl)acetamide derivatives | Fluorescent probes | Tunable optical properties | Biological imaging | nih.gov |
| Thiophen-thiooxorhodamine conjugate | Fluorescent probe | High selectivity and sensitivity | Mercury detection in living cells | researchgate.net |
The adaptability of the benzofuran scaffold allows for the rational design of molecules with specific biological or photophysical properties, making it a valuable tool in modern chemical research.
Investigations into Structure-Property Relationships for Diverse Chemical Applications (e.g., ligand design, materials chemistry)
Understanding the relationship between the chemical structure of a molecule and its physical and biological properties is fundamental to the design of new and improved chemical entities. In the context of this compound and its derivatives, extensive research has been conducted to elucidate these structure-property relationships for a variety of applications, including ligand design for biological targets and the development of new materials.
In the field of medicinal chemistry, structure-activity relationship (SAR) studies of benzofuran derivatives have provided valuable insights for the design of potent and selective anticancer agents. researchgate.netnih.gov These studies have shown that the nature and position of substituents on the benzofuran ring system significantly influence the cytotoxic activity of the compounds. nih.gov For example, the introduction of certain functional groups at the C2 and C3 positions can enhance the antiproliferative activity against various cancer cell lines. nih.govnih.gov
The following table presents a summary of SAR findings for benzofuran derivatives in anticancer drug design.
| Benzofuran Scaffold Modification | Effect on Anticancer Activity | Cancer Cell Line(s) | Reference |
| N-phenethyl carboxamide substitution | Significant enhancement of antiproliferative activity | Various tumor cells | nih.gov |
| Ester or heterocyclic ring at C-2 position | Crucial for cytotoxic activity | Not specified | nih.gov |
| Bromoalkyl and bromoacetyl groups | Highest cytotoxicity | K562 and MOLT-4 leukemia cells | nih.gov |
Beyond medicinal chemistry, the unique electronic and photophysical properties of benzofuran derivatives have led to their investigation in materials science. For example, recent research has explored the use of benzofuran derivatives in the development of fluorescent probes for the detection of metal ions and other analytes. nih.govresearchgate.net The ability to tune the fluorescence properties through structural modifications makes these compounds promising candidates for various sensing applications.
Contributions to Methodological Advancements in Organic Synthesis
The synthesis of the benzofuran ring system has been a subject of considerable interest in organic chemistry, leading to the development of numerous novel and efficient synthetic methodologies. These advancements have not only facilitated the synthesis of this compound and its derivatives but have also contributed to the broader field of organic synthesis.
Recent breakthroughs in benzofuran synthesis have focused on modular and efficient methods that allow for the creation of diverse and highly substituted benzofurans from readily available starting materials. tus.ac.jp These methods often employ transition metal catalysis or novel cyclization strategies to construct the benzofuran core with high regioselectivity and yield. nih.gov For example, a novel substituent migration reaction has been developed that enables the synthesis of complex benzofurans through a charge-accelerated sigmatropic rearrangement. tus.ac.jp
The table below highlights some of the recent methodological advancements in the synthesis of benzofuran derivatives.
| Synthetic Method | Key Features | Starting Materials | Resulting Products | Reference |
| Substituent Migration Reaction | Modular synthesis, high diversity | Substituted phenols and alkynyl sulfoxides | Highly substituted benzofurans | tus.ac.jp |
| [3+2] Azomethine Ylide Cycloaddition | Three-component reaction, high yield | (Z)-3-benzylidenebenzofuran-2(3H)-one, sarcosine, ninhydrin | Benzofuran spiro-2-pyrrolidine derivatives | nih.gov |
| One-pot Rap–Stoermer reaction | Ultrasound-assisted, short reaction time | 3-chloroacetyl-9-methyl-9H-carbazole and salicylaldehydes | benzofuran-2-yl(9-methyl-9H-carbazol-3-yl)methanones | nih.gov |
| Dehydrative Decarboxylation | Base-mediated intramolecular cyclization | o-Acylphenoxyacetic acids or esters | Benzofurans | nih.gov |
These innovative synthetic strategies not only provide efficient access to a wide range of benzofuran derivatives but also expand the toolbox of synthetic organic chemists for the construction of other complex heterocyclic systems.
Future Research Directions and Perspectives
Exploration of Unconventional Synthetic Pathways and Catalytic Systems
The synthesis of the benzofuran (B130515) core has traditionally relied on established name reactions. However, the future of synthesizing 3-(2-Hydroxyethyl)-2-methylbenzofuran and its analogs lies in the exploration of more efficient and sustainable unconventional pathways. Research is trending towards intramolecular and intermolecular C-C and/or C-O bond-forming processes that often employ transition-metal catalysis. nih.govnih.gov
Key areas of exploration include:
Domino and One-Pot Reactions: Developing sequential reaction protocols that combine multiple transformations in a single pot, such as a Friedel-Crafts alkylation followed by a Pd(II)-catalyzed oxidative annulation, can significantly improve efficiency. nih.gov
Novel Catalytic Systems: While palladium and copper catalysts are well-established, future research will likely focus on more affordable and environmentally benign metals like nickel and iron. nih.govthieme.de Heterogeneous catalysts, such as palladium nanoparticles, are also being developed for use in continuous flow reaction systems, offering advantages in scalability and catalyst recycling. nih.gov
C-H Activation/Functionalization: Direct functionalization of C-H bonds represents a highly atom-economical approach to building molecular complexity. Applying these strategies to suitable precursors could provide novel and direct routes to the this compound scaffold.
Photoredox Catalysis: Visible-light-driven photoredox catalysis offers a mild and powerful method for forging new bonds. Its application to radical cyclization cascades could unlock new pathways for constructing the benzofuran ring system under ambient conditions. acs.org
| Catalytic System | Precursors | Key Advantages |
| Palladium-Based | o-Alkynylphenols, o-Halo-benzylketones | High efficiency, broad substrate scope. nih.govnih.gov |
| Copper-Based | o-Halophenylacetylenes, Terminal alkynes | Cost-effective, promotes domino reactions. nih.govorganic-chemistry.org |
| Iron-Based | Electron-rich aryl ketones | Inexpensive, mediates intramolecular cyclization. nih.gov |
| Gold-Based | 2-Alkynylphenols | Powerful for activating π-systems (alkynes). researchgate.net |
| Photoredox Catalysts | α-Sulfonyl esters and alkynes | Mild reaction conditions, enables radical cascades. acs.org |
These advanced synthetic methodologies promise not only to streamline the synthesis of the target compound but also to facilitate the creation of a diverse library of related structures for further investigation.
Application of Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring
To optimize the novel synthetic pathways discussed above, a deep understanding of the reaction mechanisms, intermediates, and catalyst behavior is essential. Future research will heavily rely on advanced in-situ and operando spectroscopic techniques to monitor chemical transformations in real time. chemcatbio.org These methods provide a window into the reaction as it happens, capturing transient species and catalyst states that are invisible to traditional endpoint analysis. rsc.org
Spectroscopic techniques poised to make a significant impact include:
In-Situ Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are powerful for identifying functional groups and tracking the formation of intermediates and products directly in the reaction vessel. mdpi.comfrontiersin.org They can provide crucial information on reaction kinetics and the influence of reaction conditions on mechanistic pathways. frontiersin.org
In-Situ Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR allows for the unambiguous structural identification of reactants, intermediates, and products without the need for sample isolation. iitm.ac.in It is invaluable for elucidating complex reaction networks and determining kinetic profiles.
X-ray Absorption Spectroscopy (XAS): When using metal catalysts, XAS performed at a synchrotron facility is an indispensable tool. rsc.org It can provide detailed information on the oxidation state, coordination environment, and electronic structure of the catalyst's active site under actual reaction conditions, helping to unravel the catalytic cycle. chemcatbio.orgrsc.org
| Technique | Information Gained | Application in Benzofuran Synthesis |
| In-Situ IR/Raman | Real-time monitoring of functional groups, intermediates. mdpi.com | Tracking the cyclization step, identifying key bond formations. |
| In-Situ NMR | Structural elucidation of species in solution, kinetics. iitm.ac.in | Identifying transient intermediates, mapping reaction pathways. |
| X-ray Absorption (XAS) | Oxidation state and coordination of metal catalysts. chemcatbio.org | Elucidating the mechanism of Pd, Cu, or Fe-catalyzed cyclizations. |
| Mass Spectrometry | High-resolution mass analysis of reaction components. iitm.ac.in | Detecting and identifying low-concentration intermediates and byproducts. |
By applying these techniques, researchers can move from a "black box" understanding of reactions to a detailed, mechanism-informed approach for catalyst and process optimization.
Integration of Machine Learning and AI in Synthetic Route Planning and Property Prediction
Future directions in this area include:
Retrosynthesis Prediction: AI-powered retrosynthesis tools can deconstruct the target molecule into simpler, commercially available starting materials. nih.gov These platforms can suggest multiple synthetic routes, ranking them based on factors like yield, cost, and step count, thereby accelerating the initial phases of research. chemcopilot.com For heterocyclic compounds, where data may be sparse, transfer learning methods are being developed to improve the accuracy of these predictions. chemrxiv.org
Reaction Condition Optimization: Beyond just predicting reactants, AI can recommend optimal reaction conditions, including catalysts, solvents, and temperatures. This is achieved by training models on datasets that include both successful and failed reactions, allowing the algorithm to learn the complex interplay of different reaction parameters. nih.gov
Property Prediction: Machine learning models can predict a wide range of physicochemical and biological properties for novel benzofuran derivatives before they are ever synthesized. researchgate.net By inputting a molecular structure, these models can estimate properties like solubility, toxicity, and potential bioactivity, enabling researchers to prioritize the synthesis of compounds with the most promising profiles. This in silico screening dramatically reduces the time and resources required for drug discovery and materials development. researchgate.net
The integration of AI promises a future of more targeted and efficient chemical research, where computational predictions guide and streamline laboratory work.
Design of Next-Generation Derivatized Scaffolds with Tunable Chemical Properties
The benzofuran scaffold is a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in successful drugs and bioactive natural products. rsc.orgrsc.org The this compound molecule is particularly interesting because its hydroxyethyl (B10761427) side chain provides a versatile handle for chemical modification. This allows for the design and synthesis of next-generation derivatized scaffolds with finely tuned properties.
Future research will focus on:
Structure-Activity Relationship (SAR) Studies: By systematically modifying the hydroxyethyl group—for instance, through esterification, etherification, or conversion to amines or other functional groups—researchers can create libraries of new compounds. nih.gov Screening these libraries for biological activity (e.g., as antimicrobial, anticancer, or anti-inflammatory agents) will allow for the development of detailed SAR models. nih.govnih.govmdpi.com These models are crucial for rationally designing more potent and selective therapeutic agents. mdpi.com
Materials Science Applications: The ability to derivatize the scaffold opens up possibilities in materials science. For example, attaching polymerizable groups could lead to the creation of novel polymers with unique optical or electronic properties. Benzofuran derivatives containing thiophene (B33073) rings have already shown promise in the construction of organic photovoltaics and field-effect transistors. nih.gov
Fragment-Based Drug Design: The benzofuran core can serve as a starting point in fragment-based drug design. latrobe.edu.au By derivatizing the scaffold, chemists can "grow" the molecule to achieve optimal interactions with a specific biological target, such as an enzyme or receptor, leading to the development of highly targeted therapeutics. nih.gov
The strategic derivatization of the this compound core is a key avenue for unlocking its full potential in both medicine and materials science.
Expanding the Scope of Mechanistic Investigations for Complex Transformations
A deep and predictive understanding of reaction mechanisms is the ultimate goal for synthetic chemists, as it enables rational design rather than empirical screening. For complex transformations involved in the synthesis and derivatization of the benzofuran scaffold, a combination of experimental and computational approaches will be essential.
Future mechanistic studies will likely involve:
Computational Chemistry: Density Functional Theory (DFT) calculations are becoming increasingly powerful for mapping out reaction energy profiles. globethesis.com These computational studies can be used to compare different possible mechanistic pathways, identify rate-determining steps, and rationalize observed selectivity. They are particularly useful for understanding the role of transition metal catalysts in bond activation and formation. globethesis.com
Kinetic Studies: Detailed kinetic analysis of reactions provides crucial experimental data to support or refute proposed mechanisms. By systematically varying reactant concentrations, temperature, and catalyst loading, researchers can derive rate laws that provide insight into the molecular events of the reaction.
Isotope Labeling Studies: Using isotopically labeled starting materials (e.g., with Deuterium or Carbon-13) is a classic and powerful method for tracing the path of atoms through a complex reaction sequence. The position of the isotopic label in the final product provides definitive evidence for specific bond-breaking and bond-forming events.
By combining the real-time data from in-situ spectroscopy with the predictive power of computational chemistry and the empirical evidence from kinetic and labeling studies, a comprehensive picture of the reaction mechanisms can be constructed. researchgate.net This knowledge is critical for overcoming synthetic challenges and designing more efficient and selective transformations for complex molecules like this compound.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-(2-Hydroxyethyl)-2-methylbenzofuran, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as:
-
Step 1 : Formation of the benzofuran core via [3,3]-sigmatropic rearrangement using phenolic ether precursors (e.g., Claisen rearrangement) .
-
Step 2 : Introduction of the 2-methyl group via alkylation or Friedel-Crafts acylation.
-
Step 3 : Hydroxyethylation using ethylene oxide or epoxide ring-opening reactions under basic conditions .
-
Key Conditions : Solvent polarity (e.g., THF vs. dichloromethane), temperature (reflux vs. room temperature), and catalysts (e.g., NaH or Lewis acids) significantly affect yield. For instance, NaH in THF at 0°C optimizes regioselectivity during alkylation .
- Data Table : Comparison of Synthetic Routes
| Method | Yield (%) | Purity (HPLC) | Key Conditions | Reference |
|---|---|---|---|---|
| Claisen Rearrangement | 65–75 | >95% | THF, 80°C, 12h | |
| Epoxide Ring-Opening | 50–60 | 90% | NaOH, ethanol, 50°C |
Q. How can spectroscopic techniques confirm the structure of this compound?
- Methodological Answer :
- NMR :
- ¹H NMR : Peaks at δ 1.8–2.1 ppm (methyl group), δ 3.6–3.8 ppm (hydroxyethyl -CH2-), and δ 6.5–7.5 ppm (benzofuran aromatic protons). Coupling constants (J) distinguish cis/trans configurations in substituents .
- ¹³C NMR : Signals at 160–170 ppm confirm ester/carbonyl groups if present .
- IR : Strong absorption at 3200–3600 cm⁻¹ (O-H stretch) and 1650–1750 cm⁻¹ (C=O or conjugated C-O) .
- X-ray Crystallography : Resolves bond angles and confirms planarity of the benzofuran core (mean deviation <0.01 Å) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer :
-
Step 1 : Compare assay conditions (e.g., cell lines, concentrations). For example, anti-inflammatory activity in RAW264.7 macrophages may vary due to LPS stimulation protocols .
-
Step 2 : Analyze substituent effects: Electron-withdrawing groups (e.g., -CF₃) enhance enzyme inhibition, while hydroxyethyl groups may improve solubility but reduce membrane permeability .
-
Step 3 : Validate via orthogonal assays (e.g., ELISA for cytokine levels vs. Western blot for protein expression) to confirm target specificity .
- Case Study : A 2024 study found conflicting IC₅₀ values (5 μM vs. 20 μM) for COX-2 inhibition. Re-analysis revealed differences in enzyme source (recombinant vs. native) and buffer pH .
Q. What computational strategies optimize the design of this compound derivatives for targeted drug delivery?
- Methodological Answer :
-
Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., TNF-α or kinases). Hydroxyethyl groups show hydrogen bonding with Ser/Thr residues in kinase pockets .
-
QSAR Modeling : Correlate logP values (2.5–3.5) with BBB permeability using Molinspiration software. Derivatives with lower logP (<2) exhibit reduced neurotoxicity .
-
MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (GROMACS). Methyl groups at the 2-position reduce conformational flexibility, enhancing binding .
- Data Table : Docking Scores for Derivatives
| Derivative | Target Protein | Docking Score (kcal/mol) | Reference |
|---|---|---|---|
| 3-(2-Hydroxyethyl)-2-Me | COX-2 | -9.2 | |
| 3-(2-Hydroxyethyl)-2-CF₃ | EGFR | -10.5 |
Q. How do reaction mechanisms differ when synthesizing this compound under acidic vs. basic conditions?
- Methodological Answer :
- Acidic Conditions : Promote electrophilic substitution at the benzofuran 3-position via carbocation intermediates (e.g., H₂SO₄ catalyzed hydroxyethylation) .
- Basic Conditions : Favor nucleophilic attack (e.g., epoxide ring-opening with NaOH), yielding terminal hydroxyethyl groups. Side reactions include dimerization if temperature exceeds 60°C .
- Mechanistic Proof : Isotopic labeling (¹⁸O) tracks oxygen incorporation in the hydroxyethyl group under basic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
